Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
CAS No.: 2231673-33-7
Cat. No.: VC4503588
Molecular Formula: C11H16O3
Molecular Weight: 196.246
* For research use only. Not for human or veterinary use.
![Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate - 2231673-33-7](/images/structure/VC4503588.png)
Specification
CAS No. | 2231673-33-7 |
---|---|
Molecular Formula | C11H16O3 |
Molecular Weight | 196.246 |
IUPAC Name | methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate |
Standard InChI | InChI=1S/C11H16O3/c1-14-9(13)11-4-2-10(8-11,3-5-11)6-7-12/h7H,2-6,8H2,1H3 |
Standard InChI Key | JWFHLJLGBIBZJT-UHFFFAOYSA-N |
SMILES | COC(=O)C12CCC(C1)(CC2)CC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate, reflects its bicyclic core and substituents. The bicyclo[2.2.1]heptane system (norbornane) consists of two fused cyclohexane rings, creating a rigid, boat-like structure. At position 1, a methyl ester () is attached, while position 4 features a 2-oxoethyl group (). The SMILES notation COC(=O)C12CCC(C1)(CC2)CC=O
and InChIKey JWFHLJLGBIBZJT-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Table 1: Key Structural and Physicochemical Data
Property | Value |
---|---|
CAS No. | 2231673-33-7 |
Molecular Formula | |
Molecular Weight | 196.24 g/mol |
IUPAC Name | methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate |
SMILES | COC(=O)C12CCC(C1)(CC2)CC=O |
InChIKey | JWFHLJLGBIBZJT-UHFFFAOYSA-N |
LogP | 1.24 |
Rotatable Bonds | 4 |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 43 Ų |
The calculated LogP of 1.24 indicates moderate hydrophobicity, while four rotatable bonds suggest conformational flexibility despite the rigid bicyclic core .
Synthesis and Chemical Reactivity
Reactivity Profiles
The compound’s reactivity is governed by its ester and ketone moieties:
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Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to a carboxylic acid, enabling further derivatization.
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Nucleophilic Addition: The ketone undergoes reactions with nucleophiles (e.g., Grignard reagents) to form secondary alcohols.
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Cross-Coupling: Transition metal-catalyzed reactions (e.g., Suzuki-Miyaura) could modify aromatic substituents if present.
The bicyclo[2.2.1]heptane system’s rigidity may sterically hinder certain reactions, favoring regioselective transformations at the more accessible oxoethyl group.
Applications in Research and Industry
Pharmaceutical Intermediate
The norbornane scaffold is prized in drug design for its ability to impose conformational restraint, improving target binding and metabolic stability. This compound could serve as a precursor to:
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Neurological Agents: Rigid frameworks mimic natural neurotransmitters.
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Anti-Inflammatory Drugs: Ester derivatives may modulate COX-2 activity.
Materials Science
The ketone and ester groups enable polymerization or cross-linking:
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Thermosetting Polymers: Cross-linked via aldol condensation or Michael addition.
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Coating Additives: Enhances adhesion and durability through polar interactions.
Supplier | Purity | Pack Size | Price ($) | Lead Time |
---|---|---|---|---|
BLD Pharmatech Co. | 97% | 1 g | 490 | 1 day |
Accela ChemBio Inc. | 95% | 1 g | 474 | 10 days |
Advanced ChemBlock Inc | 97% | 5 g | 2,112 | 12 days |
Suppliers are located in the United States, China, and Germany, ensuring global accessibility .
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